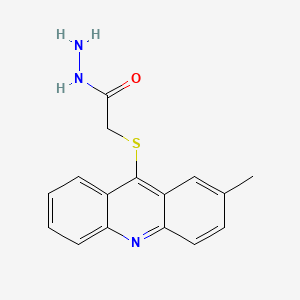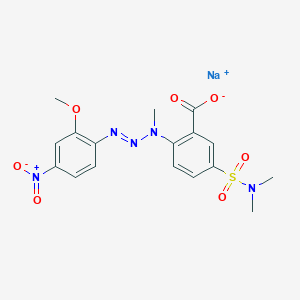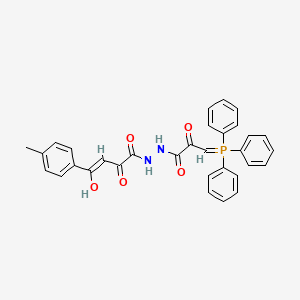
2-Butenoic acid, 2-hydroxy-4-(4-methylphenyl)-4-oxo-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenoic acid, 2-hydroxy-4-(4-methylphenyl)-4-oxo-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a butenoic acid backbone with multiple functional groups, including a hydroxy group, a methylphenyl group, and a triphenylphosphoranylidene moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the butenoic acid backbone, the introduction of the hydroxy and methylphenyl groups, and the addition of the triphenylphosphoranylidene moiety. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of the triphenylphosphoranylidene moiety suggests it may interact with biological molecules in unique ways.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Its complex structure may allow it to interact with specific molecular targets in the body.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart specific properties to the materials or reactions it is involved in.
Mecanismo De Acción
The mechanism of action of this compound will depend on its specific interactions with molecular targets. The triphenylphosphoranylidene moiety may play a key role in these interactions, potentially acting as a ligand for metal ions or as a reactive intermediate in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other butenoic acid derivatives with different substituents or other hydrazide derivatives with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological interactions. The presence of the triphenylphosphoranylidene moiety is particularly noteworthy, as it may impart unique reactivity and binding properties.
Conclusion
2-Butenoic acid, 2-hydroxy-4-(4-methylphenyl)-4-oxo-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- is a complex and versatile compound with potential applications in various fields
Propiedades
Número CAS |
149990-83-0 |
|---|---|
Fórmula molecular |
C32H27N2O5P |
Peso molecular |
550.5 g/mol |
Nombre IUPAC |
(Z)-4-hydroxy-4-(4-methylphenyl)-2-oxo-N'-[2-oxo-3-(triphenyl-λ5-phosphanylidene)propanoyl]but-3-enehydrazide |
InChI |
InChI=1S/C32H27N2O5P/c1-23-17-19-24(20-18-23)28(35)21-29(36)31(38)33-34-32(39)30(37)22-40(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27/h2-22,35H,1H3,(H,33,38)(H,34,39)/b28-21- |
Clave InChI |
FTKLXUMOVXINOL-HFTWOUSFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C/C(=O)C(=O)NNC(=O)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/O |
SMILES canónico |
CC1=CC=C(C=C1)C(=CC(=O)C(=O)NNC(=O)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


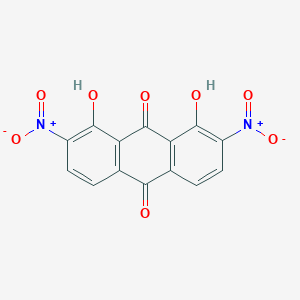
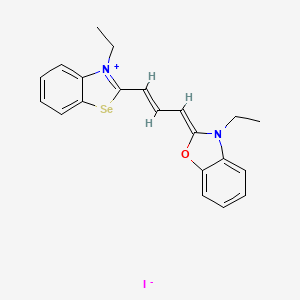

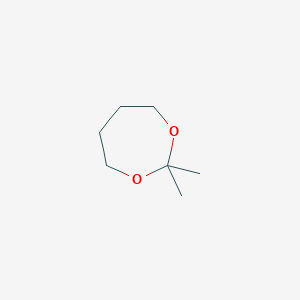



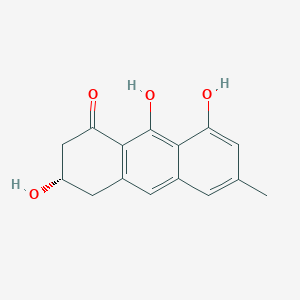
![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12706407.png)

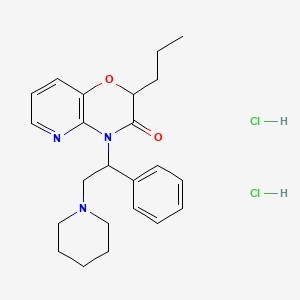
![Azd 9821 [who-DD]](/img/structure/B12706430.png)
